molecular formula C7H7ClN2 B2520149 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2408962-08-1

7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2520149
CAS No.: 2408962-08-1
M. Wt: 154.6
InChI Key: VJOSZJWONGAIOR-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility allows for the creation of products with enhanced efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in these effects are often related to signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine derivatives
  • Pyrroloquinolines

Comparison: Compared to other similar compounds, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine stands out due to its unique chloro substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain targets, making it more effective in specific applications .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOSZJWONGAIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-08-1
Record name 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine
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